molecular formula C19H15N3O2S2 B2917625 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 868376-73-2

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2917625
CAS No.: 868376-73-2
M. Wt: 381.47
InChI Key: TUMPJKQQCSXURK-VZCXRCSSSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a synthetic benzothiazole derivative designed for advanced chemical biology and drug discovery research. This compound features a unique molecular architecture with a (Z)-configured imine group, an allyl side chain for potential further functionalization, and a methoxy substituent that can influence its electronic properties and bioavailability. Benzothiazole scaffolds are recognized for their broad bioactivity, with research applications spanning from antimicrobial development to cancer therapeutics. For instance, structurally related N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide has been identified as a potent small-molecule inhibitor of E. coli UT189 bacterial capsule biogenesis, demonstrating the potential of this chemical class in targeting virulence factors and addressing antibiotic resistance . Other benzothiazole amide derivatives have been synthesized and characterized as potential anti-inflammatory and neuroprotective agents, underscoring the versatility of this core structure in medicinal chemistry . The specific spatial arrangement and substituents on this compound make it a valuable candidate for investigating novel mechanisms of action, particularly as a ligand for various biological receptors or enzymes. Researchers can utilize this chemical probe to study protein-protein interactions, cellular signaling pathways, and for high-throughput screening campaigns. The product is accompanied by comprehensive analytical data, including NMR, LC-MS, and HPLC purity reports, to ensure identity and quality for your experimental work. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-3-9-22-17-14(24-2)5-4-6-15(17)26-19(22)21-18(23)12-7-8-13-16(10-12)25-11-20-13/h3-8,10-11H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMPJKQQCSXURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=C(C=C3)N=CS4)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by functionalization to introduce the allyl and methoxy groups. The final step involves the formation of the carboxamide linkage.

    Formation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Allyl and Methoxy Groups: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base. The methoxy group is typically introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of Carboxamide Linkage: This step involves the reaction of the benzo[d]thiazole derivative with an appropriate carboxylic acid or its derivative (e.g., acyl chloride) to form the carboxamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The methoxy group can be a site for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions to replace the methoxy group.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural features may also make it useful in the design of molecular sensors or catalysts.

Mechanism of Action

The mechanism by which (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide exerts its effects depends on its interaction with molecular targets. Potential targets include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions, such as hydrogen bonds or π-π stacking, which can modulate the activity of these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of the target compound, emphasizing differences in substituents, molecular frameworks, and inferred properties:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name (Reference) Molecular Formula Key Substituents/Modifications Notable Properties/Inferences
Target Compound Inferred: ~C19H15N3O2S2 3-allyl, 4-methoxy on benzothiazole; carboxamide-linked benzothiazole Allyl group enhances lipophilicity; methoxy improves solubility. Z-configuration may stabilize imine linkage .
(Z)-N-(3-Allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide Not explicitly provided 6-sulfamoyl on benzothiazole Sulfonamide group increases polarity and potential hydrogen-bonding capacity, likely improving aqueous solubility compared to the methoxy-substituted target compound .
4-Methoxy-N-(2-methylbenzo[d]thiazol-6-yl)benzamide C16H13N2O2S 2-methyl on benzothiazole; 4-methoxy on benzamide Methyl group reduces steric hindrance; simpler structure may lower metabolic stability compared to the allyl-substituted target compound .
(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide C20H18N2O4S Dihydrodioxine carboxamide instead of benzothiazole carboxamide Dihydrodioxine introduces an oxygen-rich ring, potentially enhancing bioavailability but reducing planar rigidity compared to the target compound’s benzothiazole-carboxamide .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide C21H20N4O2S Thiadiazole core; dimethylamino acryloyl substituent Thiadiazole heterocycle may confer distinct electronic properties; acryloyl group could enhance reactivity or serve as a Michael acceptor .

Key Observations:

Substituent Effects :

  • The allyl group in the target compound and its analog in increases lipophilicity, which may improve membrane permeability but reduce water solubility.
  • Methoxy vs. sulfamoyl : The target’s 4-methoxy group is less polar than the 6-sulfamoyl group in , suggesting differences in target binding or solubility.

Thiadiazole derivatives (e.g., ) exhibit different electronic properties due to the sulfur-nitrogen ring, which may favor interactions with electrophilic biological targets.

Synthetic Accessibility: Nickel-catalyzed reductive aminocarbonylation (used in ) is a scalable method for benzothiazole-amide synthesis, but the allyl and methoxy groups in the target compound may require specialized coupling or protection strategies.

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzo[d]thiazole moiety, an allyl group, and methoxy substituents. Its molecular formula is C21H16N2O3SC_{21}H_{16}N_{2}O_{3}S with a molecular weight of approximately 376.43 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties . It has been tested against various microbial strains, demonstrating effectiveness comparable to established antimicrobial agents.

Microbial Strain Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansInhibitory

A study highlighted that the compound's structural features contribute to its ability to disrupt microbial cell membranes, leading to cell death. This mechanism underlines its potential as a candidate for developing new antimicrobial therapies.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, particularly those resistant to conventional treatments.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, the compound demonstrated:

  • IC50 Value : 15 µM
  • Mechanism : Induction of apoptosis through the mitochondrial pathway
  • Reference :

This evidence suggests that the compound may serve as a lead structure for developing novel anticancer drugs.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it inhibits the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Cytokine Effect Reference
TNF-alphaDecreased
IL-6Decreased

The anti-inflammatory properties are attributed to its ability to modulate signaling pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the methoxy and allyl groups have shown varying degrees of potency against different biological targets.

Key Findings from SAR Studies:

  • Methoxy Substitution : Enhances solubility and bioavailability.
  • Allyl Group Positioning : Critical for maintaining antimicrobial activity.
  • Thiazole Ring Modifications : Influence anticancer potency significantly.

These insights are essential for guiding future synthesis and development efforts aimed at improving efficacy and reducing toxicity.

Q & A

Q. What in vitro assays are most suitable for evaluating dual anticancer/antimicrobial activity?

  • Assay design :
  • Anticancer : MTT assay (48–72 hr exposure) with IC₅₀ determination .
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Combination index : Use CompuSyn to assess synergy with standard drugs (e.g., cisplatin) .

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